molecular formula C10H10ClNO2S B3277730 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride CAS No. 66441-30-3

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

Cat. No.: B3277730
CAS No.: 66441-30-3
M. Wt: 243.71 g/mol
InChI Key: CTCXMYNDIBWTPB-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a chemical compound with the CAS Registry Number 66441-30-3 . It has a molecular formula of C 10 H 10 ClNO 2 S and a molecular weight of 243.71 g/mol . The parent compound of this hydrochloride salt is 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol (CAS 20217-14-5) . As a benzene-1,2-diol (catechol) derivative fused with a 2-methylthiazole moiety, this compound presents a unique structural framework that may be of significant interest in various chemical and pharmacological research applications . Such structures are often explored as building blocks in organic synthesis or as key scaffolds in the development of novel bioactive molecules. Researchers might investigate its potential as an inhibitor or its role in studying enzymatic processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S.ClH/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7;/h2-5,12-13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXMYNDIBWTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method includes the reaction of 2-methylthiazole with a benzene derivative under specific conditions. The reaction may involve catalysts and solvents to facilitate the process. For instance, the use of chloroform as a solvent and triethylamine as a base can be employed in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole or benzene rings .

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its thiazole-substituted catechol structure. Below is a comparative analysis with analogous molecules:

Compound Name (IUPAC) Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride Benzene-1,2-diol 2-Methyl-1,3-thiazol-4-yl; HCl ~220.7* Thiazole introduces aromatic heterocycle; hydrochloride enhances solubility
Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol HCl) Benzene-1,2-diol 2-Aminoethyl; HCl 189.64 Neurotransmitter; aminoethyl group enables receptor binding
Noradrenaline (4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol) Benzene-1,2-diol 2-Amino-1-hydroxyethyl 169.2 Catecholamine hormone; hydroxyl and amino groups critical for activity
Racepinephrine Hydrochloride (4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol HCl) Benzene-1,2-diol 1-Hydroxy-2-(methylamino)ethyl; HCl 219.7 Synthetic adrenergic agonist; methylamino group modifies selectivity
4-(4-Methyl-1,3-thiazol-2-yl)phenol (ST-0259) Phenol 4-Methyl-1,3-thiazol-2-yl ~193.2* Thiazole substitution at para position; lacks diol and HCl salt

Note: Molecular weights marked with * are calculated based on empirical formulas where explicit data was unavailable.

Functional and Pharmacological Differences

  • Thiazole vs. Aminoethyl Groups: The thiazole ring in the target compound replaces the aminoethyl group found in dopamine and noradrenaline. This substitution likely reduces direct interaction with adrenergic receptors but may enhance metabolic stability due to thiazole’s resistance to enzymatic degradation .
  • Hydrochloride Salt : Like dopamine hydrochloride, the HCl salt improves aqueous solubility, facilitating formulation in parenteral or research applications .
  • Biological Activity: While dopamine and noradrenaline are endogenous neurotransmitters, the thiazole derivative’s bioactivity is less characterized.

Physicochemical and Regulatory Considerations

Physicochemical Properties

  • Solubility: The hydrochloride salt form increases water solubility compared to non-ionic analogs (e.g., gallic acid, Mw 170.1 g/mol, which lacks ionic groups) .
  • Stability : Thiazole rings are generally stable under physiological conditions, contrasting with catecholamines like dopamine, which are prone to oxidation .

Regulatory Status

  • Drug Master Files (DMFs) : Unlike dopamine hydrochloride, which has well-documented DMFs in Japan (JDMF) and Korea (KDMF) , regulatory data for the target compound is scarce. This indicates it is likely in early research stages rather than clinical use.
  • Certifications : Dopamine hydrochloride has a Certificate of Suitability (CEP) for European Pharmacopoeia compliance, whereas the thiazole derivative lacks such certifications .

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and antiviral effects, along with structure-activity relationships (SAR) and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point419.5 ± 14.0 °C
Melting PointNot available
LogP1.06

Antimicrobial Activity

Research has demonstrated that 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol exhibits significant antimicrobial properties against various bacterial strains. A study indicated that this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for different strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also displayed antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 222.31 µM, suggesting its potential as a therapeutic agent in treating fungal infections .

Antiviral Activity

In addition to its antibacterial and antifungal effects, there is emerging evidence that compounds structurally related to 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol may possess antiviral properties. Studies have indicated that thiazole derivatives can inhibit viral replication in certain models, although specific data on this compound's antiviral efficacy remains limited .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives reveal that the presence of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances biological activity. For instance, modifications at the ortho position with non-bulky groups have been associated with increased potency against Plasmodium falciparum, a malaria-causing parasite . The thiazole ring's substitution pattern also plays a crucial role in determining the overall bioactivity of the compound.

Case Studies

A notable case study involved the evaluation of various thiazole derivatives for their leishmanicidal activity. Compounds similar to 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol were tested against Leishmania infantum, demonstrating promising results in reducing parasite viability while exhibiting low cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can be refluxed in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization using water-ethanol mixtures to isolate intermediates. Purification often involves recrystallization or column chromatography to achieve >95% purity. Yield optimization may require adjusting stoichiometry or solvent polarity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic and thiazole ring protons. Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and amine functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are available .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work under a fume hood to avoid inhalation risks. Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management, which mandates neutralization with inert absorbents and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or impurities in the final product?

  • Methodological Answer : Low yields (<60%) may arise from incomplete condensation or side reactions. Systematic optimization includes:

  • Screening catalysts (e.g., acetic acid vs. Lewis acids) to enhance reaction efficiency.
  • Adjusting reaction time (e.g., extending reflux beyond 18 hours) and temperature gradients.
  • Implementing gradient HPLC or preparative TLC for impurity removal.
    Contradictions in yield data across studies may stem from solvent purity or atmospheric moisture sensitivity .

Q. How to resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). To reconcile

  • Standardize assay conditions (e.g., use identical buffer systems and controls).
  • Validate compound stability under assay conditions via LC-MS.
  • Compare activity against structurally analogous compounds to identify structure-activity relationships (SARs).
    Cross-reference synthesis protocols to rule out batch-specific impurities .

Q. What strategies integrate computational modeling into experimental design for this compound?

  • Methodological Answer : Use density functional theory (DFT) to predict electronic properties of the thiazole ring and hydroxyl groups. Molecular docking simulations can hypothesize binding affinities with biological targets (e.g., kinases). Validate predictions with mutagenesis studies or isotopic labeling to track metabolic pathways. Link computational outcomes to experimental variables (e.g., pH-dependent solubility) .

Q. How to design stability studies for long-term storage under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

  • Temperature extremes (e.g., 40°C for 6 months).
  • Humidity cycles (25–75% RH).
  • Light exposure (ICH Q1B guidelines).
    Monitor degradation via HPLC-UV and characterize degradants using LC-MS/MS. Stability data should inform storage recommendations in peer-reviewed protocols .

Data Presentation Example

Parameter Typical Range Analytical Method Reference
Melting Point139–143°CDifferential Scanning Calorimetry
Purity≥95%HPLC-UV (C18 column)
LogP (Partition Coeff.)1.8–2.3Shake-flask method

This table summarizes key physicochemical properties and validated methodologies for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Reactant of Route 2
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.